Tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate
Description
Tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate is a bicyclic amine derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-aminocyclohexylamino moiety. Its stereochemical variants, including cis- and trans-isomers (e.g., PB48271, PS-16075), are critical for modulating biological activity .
Properties
Molecular Formula |
C14H27N3O2 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 3-[(4-aminocyclohexyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-12(9-17)16-11-6-4-10(15)5-7-11/h10-12,16H,4-9,15H2,1-3H3 |
InChI Key |
AAJZUXUBXOXSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 4-aminocyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Key Steps
-
Amide Coupling :
-
Reagents : EDCI.HCl, HOBt, N,N-diisopropylethylamine (DIPEA) in DMF.
-
Conditions : Stirred at 20°C for 12–24 hours under inert atmosphere.
-
Outcome : Formation of amide bonds between azetidine derivatives and amines.
-
-
Deprotection of tert-Butyl Groups :
-
Reagents : Trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in ethanol/water.
-
Conditions : Room temperature or slight heating (e.g., 38°C).
-
Outcome : Removal of the tert-butyl protecting group to yield free amine derivatives.
-
-
Nucleophilic Substitution :
-
Reagents : Alkyl halides (e.g., benzyl isocyanate) or aldehydes.
-
Conditions : Elevated temperatures (e.g., 70°C) in THF or DMF.
-
Outcome : Introduction of functional groups (e.g., ureido or aminoalkyl moieties).
-
Reaction Conditions and Yields
Structural Similarities and Reactivity
The compound shares structural features with analogs such as tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate and tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate . Key differences include:
-
Functional Groups : Presence of a cyclohexyl-aminomethyl group instead of phenyl or simple aminomethyl groups.
-
Reactivity : Likely similar to analogs in amide coupling and substitution reactions due to conserved azetidine and tert-butyl ester moieties.
Analytical Data and Characterization
-
Characterization : Typically involves ¹H NMR, MS (ESI), and TLC for purity analysis.
Challenges and Limitations
-
Limited Data : No direct experimental data for this compound’s synthesis or reactivity exists in the provided sources.
-
Structural Complexity : The cyclohexyl-aminomethyl group may introduce steric hindrance, affecting reaction efficiency.
-
Deprotection Sensitivity : Removal of the tert-butyl group requires controlled acidic conditions to avoid side reactions.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds similar to tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate exhibit significant anti-inflammatory properties. For instance, derivatives of tert-butyl phenylcarbamate have shown promising results in reducing inflammation in animal models . These compounds were evaluated using carrageenan-induced edema assays, demonstrating inhibition percentages comparable to standard anti-inflammatory drugs.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Preliminary studies have reported that azetidine derivatives can inhibit cancer cell proliferation through various mechanisms, including microtubule destabilization . For example, compounds with similar scaffolds have been tested against multiple cancer cell lines, showing IC50 values in the nanomolar range, indicating potent antiproliferative effects .
Case Study 1: Anti-inflammatory Evaluation
In a study evaluating anti-inflammatory activity, researchers synthesized a series of azetidine derivatives and tested them against inflammatory models. The results highlighted that certain modifications on the azetidine core significantly enhanced the anti-inflammatory response, suggesting that this compound could be a lead compound for further development in this area.
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of azetidine derivatives. Compounds were screened against a panel of human cancer cell lines, demonstrating remarkable cytotoxicity. Specifically, one derivative exhibited over 80% inhibition against leukemia cells, indicating strong potential for development as an anticancer agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of Boc-protected azetidine derivatives. Key structural analogs differ in substituents on the azetidine ring or the appended cyclohexylamine group, impacting physicochemical properties and synthetic routes. Below is a comparative analysis:
Stereochemical and Electronic Considerations
- Stereoisomerism : The cis- and trans-isomers of the target compound (e.g., PB48271 vs. PS-16075) exhibit distinct conformational preferences. The trans-isomer may favor extended conformations, enhancing interactions with flat binding pockets, while the cis-isomer could optimize hydrogen bonding in constrained environments .
- Electron-Withdrawing Groups : Fluorinated analogs (e.g., CAS 1083181-23-0) exhibit increased electronegativity, improving membrane permeability and resistance to oxidative metabolism compared to the parent compound .
- Aromatic vs. Aliphatic Substituents : Derivatives with aryl groups (e.g., 14h) show enhanced binding to hydrophobic targets but may suffer from reduced solubility, whereas aliphatic chains (e.g., 2-oxoethyl) balance polarity and reactivity .
Biological Activity
Tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate, with the CAS number 325775-44-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse sources and recent research findings.
The molecular formula of this compound is , with a molecular weight of 186.25 g/mol. The compound is synthesized through various methods involving the coupling of azetidine derivatives with amines under controlled conditions, often utilizing solvents like DMF and THF for optimal yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar azetidine-based compounds. For instance, compounds derived from azetidine structures have shown significant inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC). Notably, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong anti-proliferative activity while exhibiting a favorable selectivity index against non-cancerous cells .
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| This compound | MDA-MB-231 (TNBC) | TBD | TBD |
| Related Compound | MDA-MB-231 (TNBC) | 0.126 | 19-fold lower in MCF10A |
The proposed mechanisms by which these compounds exert their effects include:
- Cell Cycle Arrest : Induction of apoptosis and cell cycle arrest in the G2/M phase has been observed in several studies involving azetidine derivatives .
- Inhibition of Key Kinases : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression .
- Matrix Metalloproteinase Inhibition : Some derivatives exhibit off-target activities by inhibiting matrix metalloproteinases (MMPs), which are involved in tumor metastasis .
Case Studies and Experimental Findings
In vivo studies using mouse models have demonstrated that certain azetidine derivatives can significantly reduce tumor growth and metastasis. For example, one study showed that treatment with a related compound inhibited lung metastasis more effectively than established treatments like TAE226 .
Pharmacokinetics
The pharmacokinetic profile of related azetidine compounds suggests good bioavailability and metabolic stability, making them promising candidates for further development in clinical settings .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate?
- Methodology : The synthesis typically involves coupling 4-aminocyclohexylamine with a functionalized azetidine intermediate. For example, tert-butyl 3-formylazetidine-1-carboxylate can react with amines via reductive amination or nucleophilic substitution. General Procedure C (as described in ) employs a benzyloxycarbonyl (Cbz)-protected amine intermediate, followed by deprotection to yield the final product. Reaction conditions often include polar aprotic solvents (e.g., DMF or DCM) and catalysts like triethylamine .
- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) is critical for confirming structural integrity. For instance, H NMR in DMSO- can resolve peaks for azetidine protons (δ 3.0–4.0 ppm) and cyclohexylamine protons (δ 1.2–2.5 ppm) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- NMR : Proton and carbon NMR identify regiochemistry and confirm Boc-protection (tert-butyl group at δ 1.4 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H] calculated for CHNO: 277.1916) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm) and amine N-H bends (~3300 cm) .
Q. How is the Boc-protecting group removed during derivatization?
- Deprotection Protocol : The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM). For example, treatment with 4M HCl/dioxane (1–2 hours, room temperature) yields the free amine, which can be further functionalized .
Advanced Research Questions
Q. How can coupling efficiency between 4-aminocyclohexylamine and azetidine intermediates be optimized?
- Strategies :
- Coupling Agents : Use HATU or EDCI/HOBt to activate carboxylic acid intermediates, improving reaction rates .
- Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilicity of the amine .
- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., over-alkylation) .
- Troubleshooting : Low yields may arise from steric hindrance; substituting the cyclohexylamine with a less bulky amine (e.g., methylamine) can test this hypothesis .
Q. What strategies address solubility challenges during purification?
- Solutions :
- Gradient Solvent Systems : Use hexane/EtOAc (e.g., 3:1 to 1:1) for column chromatography to separate polar byproducts .
- Salt Formation : Convert the free base to a hydrochloride salt via HCl gas bubbling to improve crystallinity .
Q. How to design assays for evaluating biological target engagement?
- Assay Design :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins (e.g., kinases) immobilized on a sensor chip .
- Enzymatic Inhibition : Test IC values in buffer systems (pH 7.4, 37°C) using fluorogenic substrates .
- Data Interpretation : Compare inhibition curves with control compounds (e.g., staurosporine for kinases) to validate specificity .
Q. How to resolve stereochemical ambiguities in the cyclohexylamine moiety?
- Methods :
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane/isopropanol mobile phase) .
- X-ray Crystallography : Resolve absolute configuration via SHELXL refinement (e.g., using Mo-Kα radiation) .
Data Contradictions and Validation
Q. How to reconcile discrepancies in reported synthetic yields (e.g., 45% vs. 59%)?
- Root Cause Analysis : Variability may stem from differences in reagent purity (e.g., anhydrous vs. hydrated solvents) or reaction scale (1 mmol vs. 10 mmol) .
- Validation : Reproduce reactions under controlled conditions (dry solvents, inert atmosphere) and characterize intermediates via LC-MS .
Methodological Tables
| Reaction Optimization Parameters | Conditions | Impact on Yield |
|---|---|---|
| Solvent Polarity | DMF > DCM > THF | Higher polarity improves rate |
| Temperature | 0°C vs. RT | Lower temp reduces side reactions |
| Catalyst | HATU vs. EDCI/HOBt | HATU enhances coupling efficiency |
| Characterization Techniques | Key Peaks/Data | Reference |
|---|---|---|
| H NMR (DMSO-) | δ 1.4 (Boc), δ 3.5 (azetidine) | |
| HRMS | [M+H] 277.1916 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
